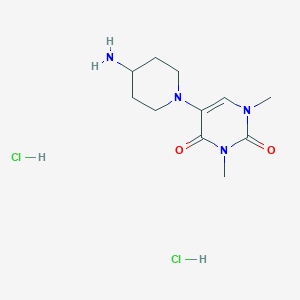![molecular formula C18H26N6 B6434829 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2549003-60-1](/img/structure/B6434829.png)
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is an organic compound with a unique chemical structure that has been studied for its potential uses in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting and potentially useful tool for researchers.
Aplicaciones Científicas De Investigación
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of drugs on the central nervous system. It has also been found to be a useful tool for studying the effects of hormones on the body. Additionally, it has been studied for its potential use in cancer research, as it has been found to have anti-tumor activity.
Mecanismo De Acción
The exact mechanism of action of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is not yet fully understood. However, it is believed that the compound acts as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, behavior, and cognition. Additionally, it has been found to interact with other receptors, such as the dopamine receptor D2 and the opioid receptor μ, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine have been studied in both animal and human studies. In animal studies, it has been found to have antidepressant-like effects, as well as anxiolytic, anticonvulsant, and anti-inflammatory properties. In human studies, it has been found to have antidepressant and anxiolytic effects, as well as cognitive-enhancing effects. Additionally, it has been found to reduce the risk of heart disease and stroke, as well as improve sleep quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several advantages for use in lab experiments. It is easy to synthesize, and the reaction conditions are mild and easily controlled. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it has a relatively low solubility, making it difficult to use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for the study of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. Further research could be conducted to determine the exact mechanism of action of the compound, as well as to explore its potential therapeutic uses. Additionally, further research could be conducted to explore the potential uses of the compound in drug discovery and development. Additionally, further research could be conducted to explore the potential uses of the compound in the treatment of various diseases and disorders, such as depression, anxiety, and Alzheimer's disease. Finally, further research could be conducted to explore the potential uses of the compound in the development of new diagnostic tools or biomarkers.
Métodos De Síntesis
The synthesis of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can be accomplished through a series of steps. The first step involves the reaction of 4-tert-butyl-2-methyl-6-pyrimidinamine with 4-(5-methylpyrimidin-4-yl)piperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired compound. The reaction is typically carried out in an aqueous solution at room temperature. The reaction is then quenched with an acid, such as hydrochloric acid, to complete the synthesis.
Propiedades
IUPAC Name |
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-13-11-19-12-20-17(13)24-8-6-23(7-9-24)16-10-15(18(3,4)5)21-14(2)22-16/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMVVGDUZBKNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6434754.png)
![2-[(6-methylpyridin-3-yl)oxy]pyrimidine](/img/structure/B6434762.png)
![3-chloro-2-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6434765.png)
![N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6434771.png)



![2-cyclopropyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434825.png)
![4,5-dimethyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine dihydrochloride](/img/structure/B6434833.png)
![4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434842.png)
![1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6434848.png)
![1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434850.png)
![N-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide](/img/structure/B6434857.png)
![2-[2-methyl-5-(5-methylpyrimidin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6434858.png)